molecular formula C6H6Cl3FN2 B2714867 2,6 Dichloro-4-fluoro-phenylhydrazine hydrochloride CAS No. 1556973-21-7

2,6 Dichloro-4-fluoro-phenylhydrazine hydrochloride

Cat. No.: B2714867
CAS No.: 1556973-21-7
M. Wt: 231.48
InChI Key: GOBWNIHKINSIII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6 Dichloro-4-fluoro-phenylhydrazine hydrochloride is an organic compound that belongs to the class of hydrazine derivatives. It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, along with a hydrazine group. This compound is often used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Mode of Action

It is known that it is a hydrazine derivative . Hydrazine derivatives are known to react with various compounds, leading to different products. For instance, 2,6 Dichloro-4-fluoro-phenylhydrazine hydrochloride reacts with excess of ethyl acetoacetate to afford 1-(2,6-dichloro-4-fluoro-phenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one .

Biochemical Pathways

It is used for the synthesis of pyrazolo[4,3-d]isoxazole derivatives , suggesting that it may interact with biochemical pathways involving these compounds.

Action Environment

It is recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c , suggesting that temperature and exposure to oxygen may affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6 Dichloro-4-fluoro-phenylhydrazine hydrochloride typically involves the reaction of 2,6 dichloro-4-fluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives with different substituents.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of azo compounds.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenylhydrazine derivatives.

Scientific Research Applications

2,6 Dichloro-4-fluoro-phenylhydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • 2,6 Dichloro-4-trifluoromethyl-phenylhydrazine
  • 2,6 Dichloro-4-chloro-phenylhydrazine
  • 2,6 Dichloro-4-methoxy-phenylhydrazine

Comparison: 2,6 Dichloro-4-fluoro-phenylhydrazine hydrochloride is unique due to the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, the fluorine atom can enhance the compound’s stability and its ability to interact with specific molecular targets. This makes it a valuable compound in both chemical synthesis and biological research.

Properties

IUPAC Name

(2,6-dichloro-4-fluorophenyl)hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2FN2.ClH/c7-4-1-3(9)2-5(8)6(4)11-10;/h1-2,11H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBWNIHKINSIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)NN)Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl3FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 0° C. solution of 2,6 Dichloro-4-fluorophenylamine (3.0 g, 16.6 mmol) in 12 M HCl (30 mL) and TFA (20 mL) is added slowly and dropwise NaNO2 (20 mmol, 1.37 mL) in water (6 mL). The reaction is stirred at 0° C. for 1 h. A solution of SnCl2 (5.74 g, 25.6 mmol) in 12 M HCl (16 mL) is added over 15 minutes. The ice bath is removed and the reaction is stirred for 18 h. The reaction is filtered and the solid is washed with isopropyl alcohol. The solid is dried to yield the title compound (3.0 g, 96%). LC-ES/MS m/e 194.0 (M+1)
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.37 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.74 g
Type
reactant
Reaction Step Three
Name
Quantity
16 mL
Type
solvent
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Four
Yield
96%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.